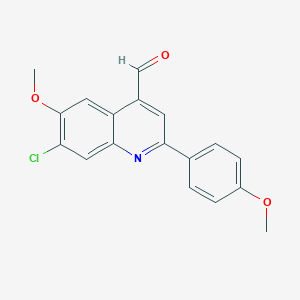
7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde: Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-6-methoxyquinoline with 4-methoxybenzaldehyde under basic conditions, followed by oxidation to introduce the carbaldehyde group .
Industrial Production Methods:
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired reactions efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to other functional groups such as alcohols.
Substitution: The chloro and methoxy groups on the quinoline ring can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry:
In chemistry, 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology:
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Medicine:
In medicine, derivatives of this compound are investigated for their therapeutic potential. The quinoline scaffold is known for its presence in various pharmacologically active compounds, making it a promising candidate for drug development .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
- 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbaldehyde
- 7-Chloro-2-(4-methoxyphenyl)quinoline-4-carbaldehyde
- 6-Methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde
Uniqueness:
The presence of both chloro and methoxy groups on the quinoline ring, along with the carbaldehyde group, gives 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde unique chemical properties. These functional groups allow for diverse chemical reactions and interactions, making it a versatile compound in various research and industrial applications .
Properties
CAS No. |
61576-13-4 |
|---|---|
Molecular Formula |
C18H14ClNO3 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
7-chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde |
InChI |
InChI=1S/C18H14ClNO3/c1-22-13-5-3-11(4-6-13)16-7-12(10-21)14-8-18(23-2)15(19)9-17(14)20-16/h3-10H,1-2H3 |
InChI Key |
RMLATFJALAMSNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)C=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B12892268.png)

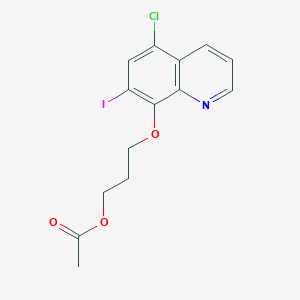
![(4S,4'S)-2,2'-(5,5'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12892286.png)

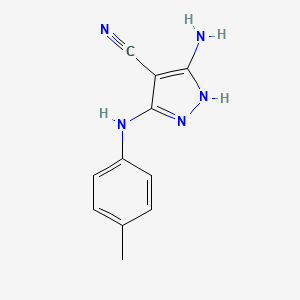

![4-[(4-Methylphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12892330.png)
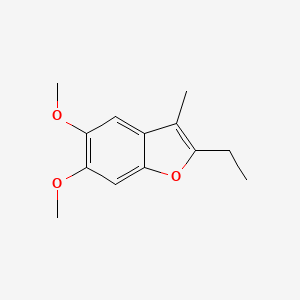
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
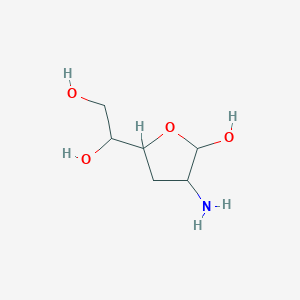
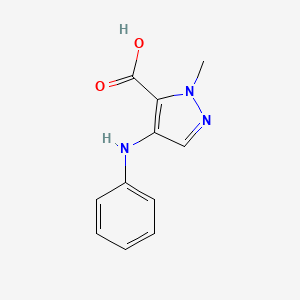
![1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12892353.png)
